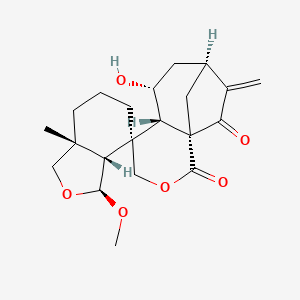
Angustifolin
描述
Angustifolin is a naturally occurring alkaloid isolated from the rhizome of Epilobium angustifolium, a perennial herbal plant from the Onagraceae family . This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of angustifolin involves several steps, starting from the extraction of the rhizome of Epilobium angustifolium. The compound is typically isolated using solvent extraction followed by chromatographic techniques to purify the alkaloid . The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and the process may include steps like acid-base extraction and recrystallization to obtain pure this compound .
Industrial Production Methods
The scalability of these methods would depend on optimizing the extraction process and ensuring the purity of the final product through advanced chromatographic techniques .
化学反应分析
Types of Reactions
Angustifolin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the alkaloid structure, potentially leading to derivatives with different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
科学研究应用
Angustifolin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study alkaloid chemistry and to develop new synthetic methodologies.
Medicine: The compound’s potential antitumor properties are being explored for developing new cancer therapies.
Industry: This compound may have applications in the pharmaceutical industry for the development of new drugs.
作用机制
The mechanism of action of angustifolin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways and interacting with specific receptors in the body . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes and signaling molecules involved in inflammation and tumor growth .
相似化合物的比较
Angustifolin can be compared with other similar alkaloids, such as:
Quinoline Alkaloids: These compounds share structural similarities with this compound and exhibit similar pharmacological properties.
Furocoumarins: Like this compound, furocoumarins have been studied for their antitumor effects.
List of Similar Compounds
- Quinoline Alkaloids (e.g., graveoline, kokusaginine)
- Furocoumarins (e.g., chalepin, rutamarin)
This compound stands out due to its unique combination of anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for further research and development .
属性
IUPAC Name |
(1'S,3S,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17+,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBRRBOOBNKJY-CQVBDWECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


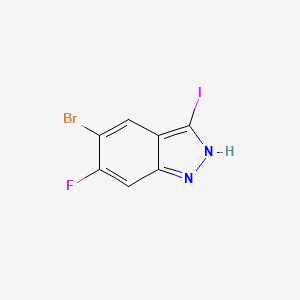
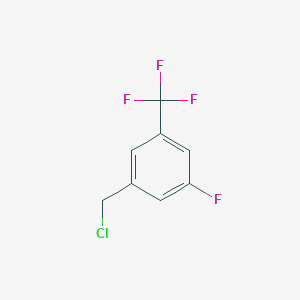
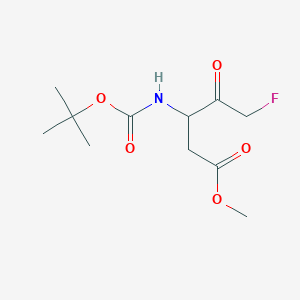
![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)
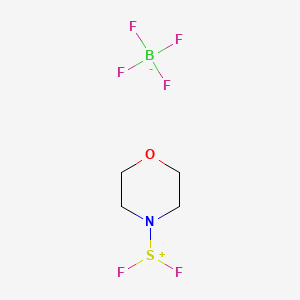
![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)

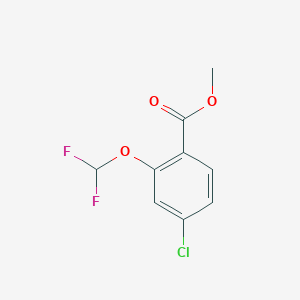
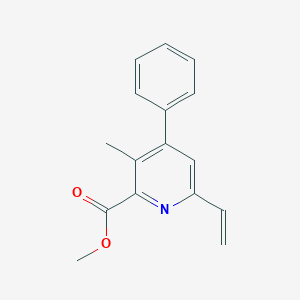
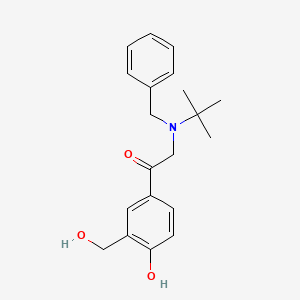
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
